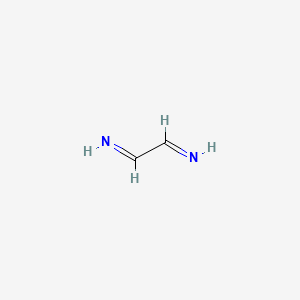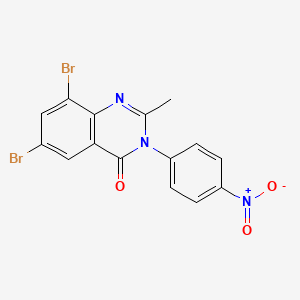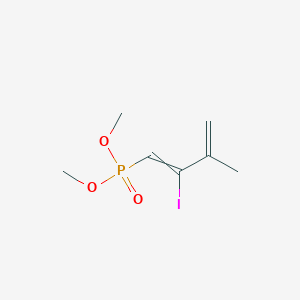
8-Bromo-7-methylocta-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-methylocta-1,6-diene is an organic compound characterized by the presence of a bromine atom and a methyl group attached to an octadiene backbone. This compound is part of the diene family, which consists of molecules containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylocta-1,6-diene typically involves the bromination of 7-methylocta-1,6-diene. This can be achieved through the addition of bromine (Br₂) to the double bonds under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-7-methylocta-1,6-diene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Addition Reactions: Halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) are commonly used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are employed.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Addition Reactions: Products include dihalides or halohydrins.
Oxidation Reactions: Products include epoxides or diols.
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-methylocta-1,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: The compound can be used to study the effects of brominated dienes on biological systems, including their potential as enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-7-methylocta-1,6-diene involves its interaction with various molecular targets. The bromine atom and double bonds play crucial roles in its reactivity. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, while the bromine atom can stabilize intermediates through resonance effects. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
Vergleich Mit ähnlichen Verbindungen
7-Methylocta-1,6-diene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloro-7-methylocta-1,6-diene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and stability.
1,6-Octadiene: Lacks both the bromine and methyl groups, resulting in different chemical behavior.
Uniqueness: 8-Bromo-7-methylocta-1,6-diene is unique due to the presence of both a bromine atom and a methyl group, which significantly influence its chemical properties and reactivity. The combination of these substituents makes it a versatile compound for various applications in synthesis and research.
Eigenschaften
CAS-Nummer |
138784-33-5 |
|---|---|
Molekularformel |
C9H15Br |
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
8-bromo-7-methylocta-1,6-diene |
InChI |
InChI=1S/C9H15Br/c1-3-4-5-6-7-9(2)8-10/h3,7H,1,4-6,8H2,2H3 |
InChI-Schlüssel |
BTAWJWYZGYVGRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCC=C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


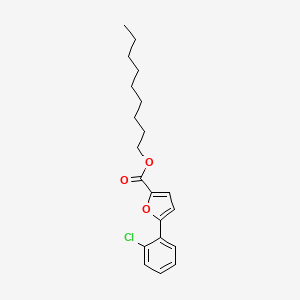

![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)
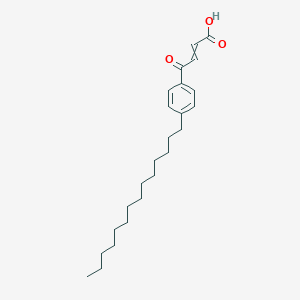

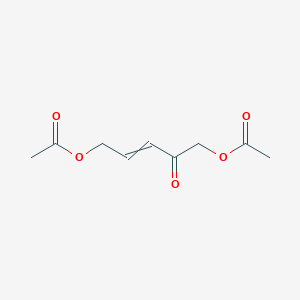
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)

![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
